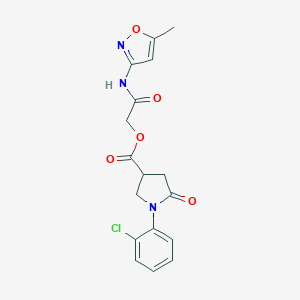
1-(2-Chloro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester, commonly referred to as CPOP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CPOP is a member of the pyrrolidine family of compounds and is synthesized through a multistep process involving the reaction of various chemical reagents.
Mécanisme D'action
The mechanism of action of CPOP is not fully understood. However, it has been suggested that it may exert its therapeutic effects through the inhibition of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
CPOP has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation, and alleviate pain. CPOP has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPOP in lab experiments is its potential therapeutic applications. However, there are also limitations to its use, including its cost and the complexity of its synthesis.
Orientations Futures
There are several future directions for the study of CPOP. One potential area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of its potential use as a treatment for neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of CPOP and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of CPOP involves several steps, starting with the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate to form 1-(2-chlorophenyl)-4,4-dimethyl-3-oxobutene. This intermediate compound is then reacted with hydroxylamine hydrochloride to form 1-(2-chlorophenyl)-4,4-dimethyl-3-isoxazolidinone. The final step involves the reaction of the isoxazolidinone with methyl chloroformate to form CPOP.
Applications De Recherche Scientifique
CPOP has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and analgesic effects in various preclinical studies. CPOP has also been investigated for its potential use as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Formule moléculaire |
C17H16ClN3O5 |
|---|---|
Poids moléculaire |
377.8 g/mol |
Nom IUPAC |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C17H16ClN3O5/c1-10-6-14(20-26-10)19-15(22)9-25-17(24)11-7-16(23)21(8-11)13-5-3-2-4-12(13)18/h2-6,11H,7-9H2,1H3,(H,19,20,22) |
Clé InChI |
JFPJNJGTKZECMM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3Cl |
SMILES canonique |
CC1=CC(=NO1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide](/img/structure/B270787.png)
![N-(4-bromophenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B270788.png)
![4-({[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B270791.png)



![Methyl 1-bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane)-4-ylcarbamate](/img/structure/B270798.png)

![4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B270803.png)

![4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B270807.png)


